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Compound of Interest

Compound Name: 2-Methyl-4-phenylfuran
CAS No.: 21433-91-0
Cat. No.: B8745021
Get Quote
. J

Executive Summary & Compound Identity

2-Methyl-4-phenylfuran is a substituted furan derivative characterized by a lipophilic phenyl
ring at the C4 position and a methyl group at C2. Unlike its liquid isomers (e.g., 2-phenylfuran),
this specific isomer typically exists as a crystalline solid with a melting point range of 89-91 °C.

Its solubility profile is dominated by the non-polar phenyl moiety and the aromatic furan ring,
making it highly soluble in medium-polarity organic solvents (ethers, chlorinated hydrocarbons)
and alcohols, while exhibiting negligible solubility in water.

Physicochemical Characterization Table
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Property Value | Description Source/Basis

CAS Number Not widely listed; Isomer Structure-based
specific

Molecular Formula C11H100 Stoichiometry

Molecular Weight 158.20 g/mol Calculated

Physical State Solid (Crystalline) Synthetic Lit. [1]

Melting Point 89-91°C Experimental [1]

Predicted LogP ~3.5-3.8 Lipophilic Analogues

) Furan (Aromatic Ether), )
Key Functional Groups Structural Analysis
Phenyl, Methyl

Solubility Landscape & Solvent Selection

The solubility of 2-Methyl-4-phenylfuran is governed by London Dispersion Forces (due to the
phenyl/methyl groups) and weak Dipole-Dipole interactions (furan oxygen).

Estimated Solubility Profile

Data derived from synthetic workup procedures (extraction/recrystallization) and Hansen
Solubility Parameter (HSP) modeling.
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Solvent Class

Representative
Solvents

Solubility Rating

Mechanistic Insight

Ethanol, Methanol,

Used as reaction

medium in synthesis;

Alcohols High
IPA soluble at reflux and
ambient temps.[1]
Excellent match for
] Dichloromethane ] aromatic pi-systems;
Chlorinated Very High ) ) )
(DCM), Chloroform dominant dispersion
interactions.[1]
Furan ring shows high
THF, Diethyl Ether, ) affinity for ether-based
Ethers High ]
MTBE solvents (Like-
dissolves-like).[1]
Used for extraction.[1]
Solubility increases
Hexanes, Heptane, ) o ]
Hydrocarbons Moderate to High significantly with
Toluene .
temperature (ideal for
recrystallization).
Soluble, but isolation
] DMSO, DMF, ] from these high-
Polar Aprotic o High N )
Acetonitrile boiling solvents is
difficult.[1]
Hydrophobic skeleton
Water, Acidic/Basic prevents hydration.[1]
Aqueous Insoluble

Buffers

Acidic water may

trigger polymerization.

Thermodynamic Modeling (Hansen Parameters)

To predict solubility in novel solvent systems, use the estimated Hansen Solubility Parameters

(HSP) for phenylfurans:

e Dispersion (
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): ~19.0 MPa
(Dominant term due to aromaticity)

e Polarity (

): ~4.5 MPa
(Weak dipole from furan oxygen)

e H-Bonding (

): ~4.0 MPa

(Low H-bond acceptor capability)
Application: Solvents with a calculated "Distance” (

) < 8.0 from these coordinates are likely to dissolve the compound >10 mg/mL.

Experimental Protocols for Solubility Determination

Note: As this compound is sensitive to acid-catalyzed ring opening, avoid acidic buffers during
equilibrium testing.

Protocol A: Visual Solubility Screening (Tier 1)

Objective: Rapidly classify solvents as Soluble (>100 mg/mL), Moderately Soluble (10-100
mg/mL), or Insoluble (<1 mg/mL).

e Preparation: Weigh 10 mg of solid 2-Methyl-4-phenylfuran into a clear glass vial (2 mL
capacity).

e Solvent Addition: Add the target solvent in stepwise aliquots:
o Step 1: Add 100 pL (Concentration = 100 mg/mL). Sonicate for 60s. Observe.
o Step 2: If insoluble, add 900 pL (Total = 1 mL, Conc = 10 mg/mL). Sonicate.

o Step 3: If insoluble, solvent is considered "Poor."
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» Observation: Check for clear solution (Soluble) vs. visible particles/cloudiness (Insoluble).

Protocol B: Quantitative Saturation Shake-Flask Method
(Tier 2)

Objective: Determine thermodynamic solubility limit (mg/mL) for formulation or process scale-
up.

e Saturation: Add excess solid (~50 mg) to 2 mL of solvent in a screw-cap vial.

Equilibration: Agitate at 25 °C £ 0.5 °C for 24 hours (orbital shaker at 200 rpm).

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

Sampling: Carefully withdraw the supernatant. Filter through a 0.22 um PTFE filter (Nylon
filters may adsorb furan derivatives).

Quantification: Dilute filtrate 1:100 with Acetonitrile and analyze via HPLC-UV (254 nm).

Stability & Safety Considerations

» Oxidation Risk: Furan derivatives are electron-rich and prone to auto-oxidation, forming
explosive peroxides or ring-opened dicarbonyls upon prolonged exposure to air/light.

o Mitigation: Store solid under Nitrogen/Argon at -20 °C. Use fresh solvents degassed with
inert gas.

e Acid Sensitivity: The furan ring is acid-labile (forming 1,4-diketones).

o Mitigation: Avoid using acidified mobile phases (e.g., 0.1% TFA) if the compound is to be
recovered. Neutral mobile phases (Water/Acetonitrile) are preferred.

Workflow Visualization

The following diagram illustrates the decision matrix for solvent selection and solubility
determination.
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Start: 2-Methyl-4-phenylfuran

(Solid, MP ~90°C)

Select Solvent Class

Dissolution Partitioning

Alcohols (EtOH, MeOH) Hydrocarbons (Hexane, Toluene) Aqueous/Acidic Media
Outcome: High Solubility Outcome: Moderate Solubility QOutcome: Insoluble/Unstable
Use: Synthesis/Recrystallization Use: Extraction/Purification Risk: Polymerization

Quantification Protocol
(Shake-Flask + HPLC)

24h Equil.

Filtration (PTFE 0.22um)

HPLC-UV (254 nm)

Neutral Mobile Phase

Click to download full resolution via product page

Caption: Decision matrix for solvent selection and quantitative solubility determination workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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